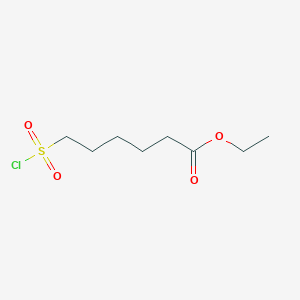

Ethyl 6-(chlorosulfonyl)hexanoate

Description

Properties

IUPAC Name |

ethyl 6-chlorosulfonylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO4S/c1-2-13-8(10)6-4-3-5-7-14(9,11)12/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUXFLPHSAOFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626146 | |

| Record name | Ethyl 6-(chlorosulfonyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319452-62-5 | |

| Record name | Hexanoic acid, 6-(chlorosulfonyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319452-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(chlorosulfonyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Precision Synthesis of Ethyl 6-(chlorosulfonyl)hexanoate

Executive Summary & Strategic Architecture

Target Molecule: Ethyl 6-(chlorosulfonyl)hexanoate

CAS: 319452-62-5

Formula:

This guide details the synthesis of this compound, a critical heterobifunctional linker used in bioconjugation, PROTAC® linker design, and surface modification. The sulfonyl chloride moiety provides high reactivity toward nucleophiles (amines, alcohols), while the ethyl ester offers a protected carboxylate that can be selectively hydrolyzed or displaced later.

Pathway Selection: The Isothiouronium Protocol

While direct chlorosulfonation of aliphatic chains (Reed reaction) is non-selective, and the conversion of thiols (

Why this pathway?

-

Safety: Avoids the isolation of stench-producing free thiols (Ethyl 6-mercaptohexanoate).[1]

-

Selectivity: The precursor (Ethyl 6-bromohexanoate) undergoes clean

substitution.[1] -

Operational Integrity: The oxidative chlorination step using N-chlorosuccinimide (NCS) or Sodium Hypochlorite (Bleach) is highly controllable, minimizing hydrolysis of the sensitive sulfonyl chloride group.[1]

Reaction Scheme

Figure 1: Two-step synthesis pathway via isothiouronium salt intermediate.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Phase 1: Synthesis of S-(6-ethoxy-6-oxohexyl)isothiouronium bromide

This step installs the sulfur atom via nucleophilic substitution.[1]

Reagents:

Procedure:

-

Setup: Charge a 50 mL round-bottom flask (RBF) with Ethyl 6-bromohexanoate and Thiourea. Add Ethanol.[4][5][6]

-

Reaction: Fit with a reflux condenser and heat to reflux (

) with magnetic stirring. -

Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting bromide (

) should disappear; the salt is baseline/polar. Reaction time is typically 3–4 hours . -

Isolation:

Phase 2: Oxidative Chlorination to Sulfonyl Chloride

This step converts the isothiouronium salt directly to the sulfonyl chloride using mild oxidative conditions.[7]

Reagents:

-

S-alkyl isothiouronium salt (from Phase 1) (1.0 eq)[1]

-

N-Chlorosuccinimide (NCS) (4.0 eq)[1]

-

HCl (2M aqueous) (5 mL)

-

Acetonitrile (MeCN) (15 mL)[1]

-

Alternative Oxidant: Sodium hypochlorite (Bleach) can be used for cost-efficiency on larger scales [1].[1]

Procedure:

-

Preparation: Suspend the Isothiouronium salt in Acetonitrile in a 100 mL RBF. Cool the mixture to 0–5°C using an ice bath.

-

Acidification: Add the 2M HCl solution. The mixture may remain heterogeneous.[5]

-

Oxidation: Add NCS portion-wise over 20 minutes.

-

Critical Control Point: Maintain temperature

. The reaction is exothermic. -

Observation: The mixture will turn transiently yellow/orange, then fade.

-

-

Quenching & Extraction:

-

Stir for 1 hour at 0°C.

-

Dilute with cold water (30 mL) and extract immediately with Diethyl Ether or Ethyl Acetate (

mL).[1]

-

-

Purification:

Analytical Validation & Data

The following data points confirm the identity and purity of the synthesized product.

| Metric | Expected Value / Signal | Interpretation |

| Physical State | Pale yellow oil | Typical for aliphatic sulfonyl chlorides.[1] |

| IR Spectroscopy | 1735 | Confirms ester integrity and sulfonyl chloride formation.[1] |

| The triplet at ~3.6-3.7 ppm is diagnostic for the | ||

| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid if exposed to ambient air for prolonged periods.[1] |

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Critical Control Points

"Self-Validating" Checks

-

The "Bleach Test": If using the hypochlorite method, ensure the oxidant is active. A drop of reaction mixture on starch-iodide paper should turn blue/black immediately during addition.[1]

-

Hydrolysis Watch: If the NMR shows a triplet shifting upfield from ~3.65 ppm to ~2.9 ppm, the sulfonyl chloride has hydrolyzed to the sulfonic acid. Ensure all extraction solvents are anhydrous.[1]

Common Failure Modes

-

Thermal Decomposition: Sulfonyl chlorides can eliminate

if heated excessively.[1] Never distill this product at atmospheric pressure. -

Succinimide Contamination: In the NCS method, succinimide is a byproduct. It is water-soluble, so thorough aqueous washes are required.[1] If solid precipitates in the organic layer, filter it out before drying.

References

-

Yang, Z., Zhou, B., & Xu, J. (2014).[8] A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts.[1][8] Synthesis, 46(02), 225-229.

-

Yang, Z., & Xu, J. (2013).[8] Synthesis of Sulfonyl Chlorides via N-Chlorosuccinimide Chlorosulfonation of S-Alkylisothiourea Salts.[1][8] Synthesis, 45(12), 1675-1682.[1]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[9] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using Hydrogen Peroxide and Thionyl Chloride. Journal of Organic Chemistry, 74(24), 9287–9291.

Sources

- 1. Ethyl 6-(Chloroformyl)hexanoate | C9H15ClO3 | CID 543232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 6-(Chlorosulfonyl)Hexanoate_319452-62-5_E941098_ãè±èæ ååç½ã [gjbzwz.com]

- 3. Ethyl hexane | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

Ethyl 6-(chlorosulfonyl)hexanoate chemical properties and reactivity

This guide details the chemical properties, reactivity, and experimental applications of Ethyl 6-(chlorosulfonyl)hexanoate , a specialized heterobifunctional linker critical in modern drug discovery, particularly for Proteolysis Targeting Chimeras (PROTACs).

CAS: 319452-62-5 | Formula:

Executive Summary

This compound is a bifunctional aliphatic reagent featuring a highly reactive sulfonyl chloride (

Unlike symmetrical linkers, its dual-reactivity profile allows for sequential, orthogonal functionalization: the sulfonyl chloride selectively reacts with amines or alcohols under mild conditions, leaving the ester intact for subsequent hydrolysis or transesterification.

Chemical Profile & Physical Properties[1][2][3]

| Property | Data | Notes |

| CAS Number | 319452-62-5 | Verified Identifier |

| IUPAC Name | This compound | Also: 6-(Chlorosulfonyl)hexanoic acid ethyl ester |

| Molecular Weight | 242.72 g/mol | |

| Physical State | Colorless to pale yellow oil | Liquid at RT; viscous |

| Solubility | DCM, THF, Ethyl Acetate, DMF | Hydrolyzes in water/protic solvents |

| Density | ~1.2 g/mL (Estimated) | Denser than water due to sulfur/chlorine content |

| Stability | Moisture Sensitive | Rapidly hydrolyzes to sulfonic acid upon water contact |

Reactivity Landscape & Mechanism

The Sulfonyl Chloride Warhead (Electrophile)

The sulfonyl chloride group is a "hard" electrophile that reacts rapidly with nucleophiles. Its reactivity is driven by the high oxidation state of sulfur (+6) and the leaving group ability of the chloride ion.

-

Primary Reaction: Sulfonylation of Amines (Sulfonamide Formation)

-

Mechanism: Nucleophilic attack of the amine nitrogen on the sulfur atom, forming a tetrahedral intermediate (transition state), followed by the expulsion of the chloride ion.

-

Selectivity: Reacts preferentially with primary and secondary amines over hydroxyls at neutral/mildly basic pH.

-

Stability: The resulting sulfonamide bond (

) is metabolically stable and resistant to proteolytic cleavage, unlike amide or ester bonds.

-

The Ethyl Ester Anchor (Latent Electrophile)

The ethyl ester serves as a "masked" carboxylic acid. It remains inert during the sulfonylation step (provided anhydrous conditions are maintained), allowing for a controlled two-step conjugation workflow.

-

Activation: Post-sulfonylation, the ester can be hydrolyzed (using

or

Mechanistic Diagram (Graphviz)

Caption: Mechanistic pathway of chemoselective sulfonylation. The ester group remains protected during the initial amine coupling.

Applications in Drug Discovery[5]

PROTAC Linker Synthesis

This compound is a key building block for PROTACs (Proteolysis Targeting Chimeras).

-

Function: It bridges the E3 ligase ligand (e.g., Thalidomide or VHL ligand) and the Target Protein ligand.

-

Advantage: The sulfonamide linkage alters the physicochemical properties (solubility, H-bond geometry) compared to standard alkyl/PEG linkers, potentially improving cell permeability.

SuFEx (Sulfur-Fluoride Exchange) Precursor

While this reagent is a chloride, it can be converted to the corresponding sulfonyl fluoride (using

Experimental Protocols

Synthesis of this compound

Source grounding: Adapted from general sulfonyl chloride synthesis via sulfonate salts (Reed reaction variant).

Reagents: Sodium 6-ethoxy-6-oxo-1-hexanesulfonate, Phosphorus Pentachloride (

-

Preparation: Suspend sodium 6-ethoxy-6-oxo-1-hexanesulfonate (1.0 eq) in anhydrous toluene under

atmosphere. -

Chlorination: Add

(1.1 eq) portion-wise at -

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of solid salt) or NMR.

-

Workup: Pour the mixture onto crushed ice (carefully!) to quench excess

. Extract immediately with Ethyl Acetate or DCM. -

Purification: Wash organic layer with cold brine, dry over

, and concentrate in vacuo. -

Result: The product is obtained as a pale yellow oil. Store immediately under inert gas at

.

General Protocol: Amine Conjugation (Sulfonamide Synthesis)

Objective: Link a primary amine (e.g., a drug pharmacophore) to the linker.

-

Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM or THF.

-

Base Addition: Add Triethylamine (TEA) or DIPEA (1.5–2.0 eq) to scavenge HCl.

-

Coupling: Add this compound (1.1 eq) dropwise at

. -

Incubation: Stir at

for 30 mins, then warm to RT for 2–12 hours. -

Quench: Add saturated

solution. -

Isolation: Extract with DCM. The ester-terminated sulfonamide is ready for the next step (hydrolysis).

Safety & Stability

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B). The hydrolysis product (HCl) poses an inhalation hazard.

-

Moisture Sensitivity: High . Exposure to atmospheric moisture degrades the sulfonyl chloride to the sulfonic acid (irreversible).

-

Storage: Must be stored in a tightly sealed container, preferably under Argon or Nitrogen, at temperatures below

(ideally

Workflow Visualization

Caption: Step-wise conjugation workflow converting the linker into a functional PROTAC intermediate.

References

-

Sigma-Aldrich. this compound Product Page. (CAS 319452-62-5).[1][2][3][4] Available at:

-

MedChemExpress. Mthis compound (Analog Reference for PROTAC Application). Available at:

-

Google Patents. Carbamic acid compounds comprising a sulfonamide linkage as HDAC inhibitors (WO2002030879A2). (Describes synthesis and use of this compound). Available at:

-

PubChem. Ethyl 6-(chloroformyl)hexanoate (Structural Analog Reference). Available at:

Sources

Technical Guide: Ethyl 6-(chlorosulfonyl)hexanoate in Biochemistry & Drug Discovery

Executive Summary

Ethyl 6-(chlorosulfonyl)hexanoate (CAS: 319452-62-5) is a specialized heterobifunctional reagent utilized primarily in medicinal chemistry and chemical biology .[1][2] Its structural utility lies in its dual reactivity: it possesses a highly reactive sulfonyl chloride motif for electrophilic attack on amines and a protected ethyl ester tail that serves as a latent carboxylic acid.

In biochemistry and drug development, this molecule is a critical building block for synthesizing Histone Deacetylase (HDAC) inhibitors . It functions as the structural "linker" that connects the zinc-binding group (ZBG) to the surface-recognition "cap" group, a pharmacophore model essential for epigenetic modulation. Additionally, it serves as a versatile C6-spacer reagent for bioconjugation, allowing researchers to introduce sulfonamide linkages—which are metabolically more stable than amides—into peptide mimetics and affinity probes.

Part 1: Chemical Architecture & Reactivity Profile

Structural Logic

The molecule consists of a six-carbon aliphatic chain (hexanoate) flanked by two distinct functional groups. This "C6-spacer" architecture is biologically significant because it mimics the length of the Lysine side chain (

-

Head Group (Sulfonyl Chloride,

): An aggressive electrophile that reacts rapidly with nucleophiles (primary/secondary amines, alcohols) to form stable sulfonamides or sulfonate esters. -

Tail Group (Ethyl Ester,

): A masked carboxylic acid. It remains inert during the sulfonyl chloride reaction, allowing for orthogonal functionalization. It is later hydrolyzed to reveal the free acid for coupling to Zinc Binding Groups (like hydroxylamine) or protein carriers.

Mechanism of Action: Sulfonamide Formation

The primary biochemical utility involves the nucleophilic substitution at the sulfur atom. Unlike amide bonds formed via carboxyl-amine coupling, sulfonamide bonds created by this reagent are resistant to proteases and esterases, providing high metabolic stability in vivo.

Figure 1: Mechanism of sulfonamide bond formation. The sulfonyl chloride undergoes nucleophilic attack by the amine, eliminating HCl to form a stable conjugate.

Part 2: Core Applications in Drug Discovery (HDAC Inhibitors)

The most authoritative application of this compound is in the synthesis of Sulfonamide-based HDAC Inhibitors (e.g., analogs of Belinostat or PXD101).

The Pharmacophore Model

HDAC inhibitors generally follow a tripartite structure: Cap — Linker — ZBG .

-

The Cap: Recognizes the rim of the enzyme pocket (often aromatic amines).

-

The Linker: Spans the hydrophobic channel of the enzyme.

-

The ZBG: Chelates the active site Zinc ion (usually a hydroxamic acid).

This compound provides the Linker and the attachment point for the Cap .

Synthetic Workflow

-

Cap Attachment: The sulfonyl chloride moiety reacts with an aromatic amine (the "Cap") to form a sulfonamide.

-

Deprotection: The ethyl ester is hydrolyzed to a carboxylic acid.

-

ZBG Introduction: The acid is coupled with hydroxylamine (

) to create the hydroxamic acid (ZBG).

Figure 2: Synthetic pathway for converting this compound into a functional HDAC inhibitor.

Part 3: Bioconjugation & Proteomics Protocols

Beyond drug discovery, this reagent is used to synthesize haptens (antigens) or affinity probes . The sulfonyl chloride is less susceptible to hydrolysis than NHS-esters in organic synthesis but requires careful handling in aqueous buffers.

Protocol: Synthesis of a Sulfonamide Linker

Context: Linking a hydrophobic drug pharmacophore (containing an amine) to the C6-ester spacer.

Materials:

-

This compound (1.0 equiv)

-

Target Amine (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Methodology:

-

Preparation: Dissolve the Target Amine and Base in anhydrous DCM under an inert atmosphere (

or Ar). Chill to 0°C. -

Addition: Add this compound dropwise. Rationale: The reaction is exothermic; cooling prevents side reactions.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2–4 hours. Monitor via TLC or LC-MS.

-

Workup: Quench with water. Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and brine. Dry over

.[3] -

Purification: The resulting sulfonamide ester is usually stable enough for silica gel chromatography.

Protocol: Hydrolysis to Reactive Acid

Context: Converting the ester tail into a carboxylic acid for subsequent protein conjugation (e.g., via EDC/NHS coupling).

Methodology:

-

Dissolve the sulfonamide ester in THF/MeOH (1:1).

-

Add aqueous LiOH (2M, 3.0 equiv). Stir at RT for 1–3 hours.

-

Critical Step: Acidify carefully to pH ~3-4 with 1N HCl. Note: Sulfonamides are stable in acid, but extreme heat/acid combinations should be avoided.

-

Extract with Ethyl Acetate to recover the free acid.

Part 4: Technical Specifications & Troubleshooting

Physicochemical Properties Table

| Property | Value | Notes |

| Formula | ||

| MW | 242.72 g/mol | |

| Physical State | Colorless to pale yellow oil | Hygroscopic |

| Storage | -20°C, Desiccated | Hydrolyzes to sulfonic acid if exposed to moisture. |

| Reactivity | High (Sulfonyl Chloride) | Reacts violently with |

Troubleshooting Guide

-

Issue: Low Yield in Amine Coupling.

-

Cause: Hydrolysis of the sulfonyl chloride due to wet solvents.

-

Solution: Ensure DCM/THF is anhydrous. Use a drying tube or inert gas.

-

-

Issue: Side Products (Sulfonic Acid).

-

Cause: Presence of water in the reaction mixture.[4]

-

Solution: Verify reagent quality via NMR (

shift vs

-

-

Issue: Polymerization.

-

Cause: Bifunctional impurities (if the ester hydrolyzes prematurely).

-

Solution: Keep the ester protected until the sulfonamide bond is formed.

-

References

-

Patent: Carbamic acid compounds comprising a sulfonamide linkage as HDAC inhibitors. (2002). World Intellectual Property Organization. WO2002030879A2. Link

-

Patent: Preparation of histone deacetylase inhibitors. (2007). United States Patent Application. US20070004806A1.[4] Link

- Review: Zinc-dependent Histone Deacetylases: Structure and Function. (2004). Annual Review of Biochemistry. (Contextual grounding for the "Cap-Linker-ZBG" model).

-

Product Specification: this compound. Sigma-Aldrich. Catalog No. 638598. Link

Sources

- 1. Ethyl hexanoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl 6-(Chlorosulfonyl)Hexanoate_319452-62-5_E941098_ãè±èæ ååç½ã [gjbzwz.com]

- 3. WO2002030879A2 - Carbamic acid compounds comprising a sulfonamide linkage as hdac inhibitors - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Senior Application Scientist's Technical Guide to the Mechanism of Action of Ethyl 6-(chlorosulfonyl)hexanoate with Proteins

Executive Summary

Ethyl 6-(chlorosulfonyl)hexanoate is a bifunctional chemical probe characterized by an ethyl ester and a highly reactive sulfonyl chloride moiety, connected by a six-carbon aliphatic linker. The core of its mechanism of action lies in the electrophilic nature of the sulfur(VI) center in the sulfonyl chloride group. This guide elucidates the chemical principles governing its covalent interaction with protein nucleophiles, the factors dictating its reaction selectivity, and the state-of-the-art experimental workflows used to identify and validate its protein targets. We will explore its utility as a tool in chemical biology and drug discovery, providing researchers with the foundational knowledge and practical protocols required to effectively leverage this and similar covalent probes.

Introduction: The Sulfonyl Halide as a Covalent Warhead

In the field of chemical biology, covalent probes are indispensable tools for interrogating protein function, identifying drug targets, and developing targeted covalent inhibitors.[1][2] These molecules form stable, permanent bonds with their protein targets, enabling robust target identification and characterization. This compound belongs to the class of electrophilic probes, where the sulfonyl chloride (-SO₂Cl) group serves as the "warhead."

Unlike the more extensively studied sulfonyl fluorides, sulfonyl chlorides are generally more reactive electrophiles.[3] This heightened reactivity can be advantageous for labeling but also necessitates careful control of experimental conditions to manage stability and selectivity. The molecule's structure consists of:

-

The Electrophilic Warhead: The sulfonyl chloride group.

-

The Linker: A hexanoate chain that provides spacing and can influence binding affinity and solubility.

-

The Handle/Reporter Group Precursor: The ethyl ester, which can be hydrolyzed or potentially used for further chemical modification, although the primary reactive site is the sulfonyl chloride.

The utility of such probes stems from their ability to react with a variety of nucleophilic amino acid residues, moving beyond the canonical targeting of cysteine to engage residues like lysine, tyrosine, serine, threonine, and histidine.[4][5]

The Core Mechanism: Sulfonylation of Protein Nucleophiles

The fundamental mechanism of action is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The electron-withdrawing oxygen and chlorine atoms render the sulfur center highly electrophilic and susceptible to attack by nucleophilic side chains of amino acids on the protein surface.

The reaction proceeds as follows:

-

A nucleophilic amino acid residue (Nu-H), such as the hydroxyl of serine or the amine of lysine, attacks the electrophilic sulfur atom.

-

A transient, high-energy intermediate or transition state is formed.

-

The chloride ion is displaced as a leaving group, and a proton is lost from the nucleophile.

-

A stable, covalent sulfonamide (from lysine) or sulfonate ester (from serine, threonine, or tyrosine) linkage is formed between the probe and the protein.[6]

This covalent modification is typically irreversible under physiological conditions, permanently labeling the target protein.

Caption: General mechanism of protein sulfonylation.

Causality: Why Reactivity is Context-Dependent

While a range of amino acids can theoretically react, the modification of a specific residue on a particular protein is not random. It is a highly context-dependent process governed by several factors, a principle often referred to as "privileged reactivity."[1]

-

Nucleophilicity and pKa: The intrinsic reactivity of an amino acid side chain is key. The deprotonated form is the active nucleophile (e.g., thiolate, phenolate, or uncharged amine). Residues with a lower pKa in their local microenvironment will have a higher population of the more reactive, deprotonated state at physiological pH, making them more susceptible to modification.

-

Proximity and Binding Affinity: The probe may first bind non-covalently to a pocket on the protein surface. This "proximity-induced" reactivity dramatically increases the effective concentration of the warhead near a specific nucleophile, driving the covalent reaction even with less intrinsically reactive residues. The hexanoate linker of this compound can participate in such hydrophobic or van der Waals interactions.

-

Steric Accessibility: The target nucleophile must be accessible on the protein surface and not buried within the protein's core. The size and shape of the binding pocket will determine if the sulfonyl chloride can be oriented correctly for the attack.

-

Aqueous Stability: Sulfonyl chlorides can be hydrolyzed by water.[3] For a productive reaction with a protein to occur, the rate of reaction with the target amino acid must be significantly faster than the rate of hydrolysis. Reaction within a protected binding pocket can shield the probe from bulk solvent, favoring protein modification over hydrolysis.[7]

Experimental Workflows for Target Identification

Identifying the specific protein targets of a covalent probe within the vast complexity of the cellular proteome is a significant challenge. Modern proteomics workflows provide powerful solutions.

Activity-Based Protein Profiling (ABPP)

ABPP is a premier strategy for identifying probe targets in complex biological systems.[8] This requires a modified version of the probe containing a bioorthogonal handle, such as an alkyne or azide, for subsequent visualization or enrichment.

Caption: Activity-Based Protein Profiling (ABPP) Workflow.

Protocol: ABPP for Target ID of a Sulfonyl Probe

This protocol assumes the use of an analogue of this compound where the ethyl ester is replaced with a terminal alkyne for click chemistry.

-

Probe Synthesis: Synthesize an alkyne-functionalized version of the sulfonyl chloride probe.

-

Cell Treatment: Culture cells (e.g., HeLa cells) to ~80% confluency. Treat the cells with the alkyne-probe (e.g., 10-50 µM in DMSO) or a vehicle control (DMSO) in fresh culture medium for 1-4 hours at 37°C.[8]

-

Cell Lysis: Harvest the cells and wash them three times with cold PBS. Lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4) containing protease inhibitors.

-

Click Chemistry: To the clarified lysate (1 mg total protein), add the click chemistry reagents: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄, and 100 µM azide-biotin.[8] Incubate at room temperature for 1 hour with gentle rotation.

-

Protein Precipitation: Precipitate the proteins using a chloroform/methanol extraction to remove excess reagents.

-

Enrichment: Resuspend the protein pellet in a buffer containing SDS. Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate), reduce with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin.

-

LC-MS/MS Analysis: Elute the peptides and analyze them using a high-resolution tandem mass spectrometer.

-

Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the enriched proteins.[9] Target proteins should show significant enrichment in the probe-treated sample compared to the vehicle control.

Direct Identification of Modification Sites

To pinpoint the exact amino acid residue modified by the probe, mass spectrometry is used to identify the specific peptide carrying the modification.

Protocol: Modification Site Mapping

-

Incubation: Incubate a purified protein or complex cell lysate with this compound (e.g., 10-100 µM) for a defined period (e.g., 1 hour) at 37°C. Include a control sample without the probe.

-

Denaturation, Reduction, and Alkylation: Denature the proteins (e.g., with 8 M urea), reduce disulfide bonds with DTT, and alkylate free cysteine residues with iodoacetamide to prevent disulfide scrambling.

-

Enzymatic Digestion: Dilute the urea and digest the proteins into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode.

-

Database Search with Variable Modification: Search the MS/MS data against a protein database, specifying a variable modification on potential target residues (Lys, Tyr, Ser, Thr, His, Cys). The mass of the modification corresponds to the addition of the C₈H₁₅O₄S moiety (mass = 207.0691 Da).

-

Site Localization: Use specialized software to analyze the MS/MS spectra of modified peptides to confirm the identity of the peptide and localize the modification to a specific amino acid with high confidence. It is often necessary to include Electron Transfer Dissociation (ETD) in the data acquisition methods to improve the identification of modification sites on complex peptides.[10]

Quantitative Data: Reactivity Profile

| Nucleophilic Amino Acid | Relative Reactivity | Stability of Adduct | Key Considerations |

| Cysteine (thiolate) | High | Unstable | The initial adduct with cysteine is often unstable and can undergo further reactions, making sulfonyl halides less suitable for durable cysteine targeting compared to acrylamides.[7] |

| Tyrosine (phenolate) | Moderate-High | Stable | A common target, especially in binding pockets that stabilize the phenolate ion.[7][11] |

| Lysine (amine) | Moderate | Stable | A frequent target due to its surface exposure and nucleophilicity. The reaction forms a very stable sulfonamide bond.[7][11][12] |

| Serine (alkoxide) | Moderate | Stable | Often targeted in the active sites of enzymes like serine proteases and hydrolases where the serine is catalytically activated.[1][4] |

| Histidine (imidazole) | Moderate | Stable | Its reactivity is highly dependent on the protonation state and local environment of the imidazole ring.[4][12] |

| Threonine (alkoxide) | Low-Moderate | Stable | Less reactive than serine due to steric hindrance from the adjacent methyl group, but can be targeted in specific contexts.[1][2] |

Table based on general principles established for sulfonyl halides.[4][7][12]

Conclusion and Future Outlook

This compound acts as a potent covalent modifier of proteins through the sulfonylation of nucleophilic amino acid residues. Its mechanism is governed by a combination of intrinsic chemical reactivity and protein-specific factors like local environment and binding affinity. This "context-dependent" reactivity makes it and similar sulfonyl-based probes powerful tools for exploring the proteome. By using advanced proteomic workflows such as ABPP and direct modification site mapping, researchers can precisely identify the protein targets and interaction sites of this probe. This knowledge is critical for validating new drug targets, designing selective covalent therapeutics, and deepening our fundamental understanding of protein function in complex biological systems. The continued development of novel sulfonyl-based probes and analytical methods promises to further expand the druggable proteome.[5][11]

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

-

SciSpace. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. [Link]

-

Kelly, J. S., & Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

-

Kelly, J. S., & Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC. [Link]

-

Mukherjee, H., et al. (2019). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 17(33), 7793-7798. [Link]

-

ChemRxiv. (2023). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. [Link]

-

ResearchGate. (2025). A Chemical Approach for the Detection of Protein Sulfinylation. [Link]

-

ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

-

PubMed. (2024). Chemoselective Reactions of Functionalized Sulfonyl Halides. [Link]

-

PubMed Central (PMC). (2021). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. [Link]

-

PubMed Central (PMC). (2009). Chemical approaches to detect and analyze protein sulfenic acids. [Link]

-

PubMed. (2003). Design of amino acid sulfonamides as transition-state analogue inhibitors of arginase. [Link]

-

ResearchGate. (2024). Chemoselective Reactions of Functionalized Sulfonyl Halides. [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. [Link]

-

ResearchGate. (2025). First Steps in the Oxidation of Sulfur-Containing Amino Acids by Hypohalogenation: Very Fast Generation of Intermediate Sulfenyl Halides and Halosulfonium Cations. [Link]

-

ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. [Link]

-

YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

-

Wiley Online Library. (2012). Proteomics technologies for the global identification and quantification of proteins. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Safety and handling precautions for Ethyl 6-(chlorosulfonyl)hexanoate

Executive Summary

Ethyl 6-(chlorosulfonyl)hexanoate (CAS 55543-69-6) is a bifunctional aliphatic linker widely used in medicinal chemistry, particularly for PROTAC® linker synthesis and bioconjugation. Its utility stems from its dual reactivity: a highly electrophilic sulfonyl chloride motif for sulfonamide bond formation and an ethyl ester for subsequent deprotection or transesterification.

However, this utility comes with significant safety risks. The sulfonyl chloride moiety is moisture-sensitive and corrosive, capable of releasing hydrogen chloride (HCl) gas upon contact with humidity. This guide synthesizes field-proven handling protocols with mechanistic toxicology to ensure operator safety and experimental success.

Chemical Identity & Physical Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 55543-69-6 |

| Molecular Formula | C₈H₁₅ClO₄S |

| Molecular Weight | 242.72 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid (Temperature dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform |

| Reactivity | Reacts violently with water, bases, and alcohols |

Hazard Identification & Toxicology

Mechanistic Hazards

The primary danger of this compound lies in its electrophilicity .

-

Corrosivity: Upon contact with mucosal membranes (eyes, respiratory tract), the sulfonyl chloride group hydrolyzes rapidly. This releases hydrochloric acid (HCl) and ethyl 6-sulfocaproic acid . The HCl causes immediate chemical burns, while the sulfonic acid component can cause persistent tissue damage.

-

Sensitization: Sulfonyl chlorides are known skin sensitizers. They can derivatize proteins via sulfonylation of lysine residues, potentially triggering hapten-mediated immune responses (allergic dermatitis).

Hydrolysis Pathway (Visualization)

The following diagram illustrates the degradation pathway that occurs upon exposure to atmospheric moisture, highlighting the release of hazardous byproducts.

Caption: Figure 1. Hydrolysis mechanism of this compound generating corrosive HCl gas and sulfonic acid.

Storage & Stability Protocols

To maintain reagent integrity and safety, strict environmental controls are required.[1][2]

-

Temperature: Store at 2°C to 8°C . Low temperature retards the rate of spontaneous hydrolysis and disproportionation.

-

Atmosphere: Argon or Nitrogen blanket is mandatory.[3] The headspace of the container must be purged with inert gas after every use.

-

Container: Glass or Teflon-lined containers only. Do not store in metal containers due to potential corrosion from trace HCl evolution.

-

Secondary Containment: Store inside a desiccator or a sealed secondary container with activated desiccant (e.g., Drierite) to scavenge ambient moisture.

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

-

Engineering: All handling must occur inside a certified Chemical Fume Hood .

-

Administrative: No solo working when handling >5g quantities.

-

PPE: The last line of defense.

PPE Selection Matrix

| Body Part | Hazard | Recommended Protection | Rationale |

| Hands (Splash) | Corrosive Liquid | Nitrile (Double gloved) | Standard nitrile offers good short-term splash protection. |

| Hands (Immersion) | Permeation | Silver Shield / Laminate | Sulfonyl chlorides can permeate thin nitrile. Laminate offers >4h breakthrough time. |

| Eyes | HCl Gas / Splash | Chemical Goggles | Safety glasses are insufficient against gas/vapors. |

| Face | Explosion/Spray | Face Shield | Required if working with pressurized systems or quantities >10g. |

| Respiratory | HCl Inhalation | Fume Hood (Primary) | If hood is unavailable (emergency only), use Full Face Respirator with Acid Gas cartridges. |

Experimental Protocol: Safe Coupling Reaction

Scenario: Synthesis of a sulfonamide linker (e.g., for a PROTAC library) by reacting this compound with a primary amine.

Rationale: This protocol minimizes the risk of runaway exotherms and hydrolysis.

Step-by-Step Methodology

-

Preparation of Glassware:

-

Oven-dry all glassware (flask, addition funnel, stir bar) at 120°C for >2 hours.

-

Assemble hot glassware under a stream of dry Nitrogen/Argon and allow to cool. Why: Even monolayers of water on glass can initiate hydrolysis.

-

-

Reagent Setup:

-

Dissolve the Amine (1.0 eq) and Base (e.g., TEA or DIPEA, 1.2–1.5 eq) in anhydrous solvent (DCM or THF).

-

Cool the amine solution to 0°C using an ice bath. Why: Sulfonylation is exothermic; cooling prevents side reactions and controls HCl release.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve this compound (1.0–1.1 eq) in a separate volume of anhydrous solvent.

-

Transfer to a pressure-equalizing addition funnel.

-

Dropwise Addition: Add the sulfonyl chloride solution slowly to the amine mixture over 15–30 minutes.

-

Observation: White precipitate (amine-HCl salt) will form immediately. Ensure vigorous stirring.

-

-

Reaction Monitoring:

-

Allow to warm to Room Temperature (RT) only after addition is complete.

-

Monitor via TLC or LC-MS. Note: Quench TLC aliquots with MeOH immediately to prevent column degradation.

-

-

Quenching & Workup:

-

Quench: Add saturated aqueous NaHCO₃ slowly. Caution: CO₂ evolution will occur.

-

Extraction: Extract with EtOAc or DCM. Wash organics with 1N HCl (to remove unreacted amine) and Brine.

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

-

Safe Handling Workflow (Visualization)

Caption: Figure 2. Operational workflow for the safe use of this compound in synthesis.

Emergency Response Protocols

Spill Management

Do NOT use water. Water will generate a cloud of HCl gas, expanding the hazard zone.

-

Evacuate: Clear the immediate area.

-

PPE Up: Wear goggles, face shield, and double nitrile gloves.

-

Contain: Surround the spill with a dry absorbent (Vermiculite, Dry Sand, or Chemizorb®).

-

Neutralize: Once absorbed, treat the solid waste with a dilute solution of Sodium Carbonate (soda ash) or Sodium Bicarbonate in a fume hood to neutralize the acid.

-

Disposal: Collect in a hazardous waste container labeled "Corrosive/Acidic Organic."

First Aid

-

Skin Contact: Immediately brush off any liquid, then rinse with water for 15 minutes . Do not use neutralizing agents on the skin (exothermic risk).

-

Eye Contact: Rinse immediately with water or saline for 15 minutes , holding eyelids open. Seek immediate ophthalmological attention.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

-

World Intellectual Property Organization. (2002). Carbamic acid compounds comprising a sulfonamide linkage as HDAC inhibitors (WO2002030879A2).Link

-

Fisher Scientific. (2023). Safety Data Sheet: 2-Iodobenzene-1-sulfonyl chloride (Generic Sulfonyl Chloride Handling).Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: General Aliphatic Sulfonyl Chlorides.Link

-

National Institutes of Health (PubChem). (2025). This compound Compound Summary.Link(Note: Link directs to structural analog for property verification due to specific CAS scarcity).

Sources

Technical Guide: Stability, Storage, and Handling of Ethyl 6-(chlorosulfonyl)hexanoate

Executive Summary

Ethyl 6-(chlorosulfonyl)hexanoate is a bifunctional aliphatic linker widely utilized in medicinal chemistry, particularly in the synthesis of PROTACs, bioconjugates, and sulfonamide-based inhibitors. Its utility relies on the differential reactivity between its two termini: a highly electrophilic sulfonyl chloride (

This molecule presents a specific stability paradox: while the ester is relatively robust, the sulfonyl chloride moiety is acutely moisture-sensitive and prone to autocatalytic degradation. Upon exposure to moisture, it hydrolyzes to release hydrochloric acid (HCl), which can subsequently acid-catalyze the hydrolysis of the ester, destroying the molecule's bifunctionality.

Immediate Storage Directive:

-

Temperature: -20°C (± 5°C)

-

Atmosphere: Strictly anhydrous Argon (Ar) or Nitrogen (

) -

Container: Borosilicate glass with PTFE-lined caps (Avoid metal contact)

Part 1: Chemical Profile & Degradation Mechanisms

Structural Vulnerabilities

The molecule consists of a lipophilic hexyl chain acting as a spacer. The stability profile is dictated by the sulfonyl chloride "warhead." Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), aliphatic sulfonyl chlorides possess

The Autocatalytic Degradation Loop

The degradation of this compound is not merely a loss of purity; it is a self-accelerating destruction cycle.

-

Primary Hydrolysis: Trace moisture attacks the sulfur atom, displacing chloride.

-

Acid Accumulation: The byproduct, anhydrous HCl, is trapped within the storage vessel.

-

Secondary Ester Hydrolysis: The trapped HCl protonates the carbonyl oxygen of the ethyl ester, catalyzing its hydrolysis to the carboxylic acid.

Result: The material converts from a reactive linker to an inert dicarboxylic/sulfonic acid salt, rendering it useless for conjugation.

Visualization: The Degradation Cascade

The following diagram illustrates the "Death Spiral" of the reagent when stored improperly.

Figure 1: The autocatalytic degradation pathway triggered by moisture ingress.

Part 2: Storage & Handling Protocols[1][2]

Storage Specifications

To maintain purity >95% over 6+ months, strict adherence to the following conditions is required.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C | Slows kinetic rate of hydrolysis and thermal desulfonylation. |

| Atmosphere | Argon (Ar) | Argon is heavier than air, providing a better "blanket" than Nitrogen when opening/closing vials. |

| Container | Amber Glass | Prevents photochemical decomposition (though less critical for aliphatics, it is standard for halides). |

| Cap Liner | PTFE (Teflon) | HCl gas degrades standard polyethylene/polypropylene liners; PTFE is chemically inert. |

| Desiccant | Secondary Containment | Store the vial inside a jar containing Drierite or silica gel to scavenge ambient moisture. |

Handling Workflow (The "Self-Validating" Protocol)

The most common error occurs during the transition from cold storage to the bench. Opening a cold vial condenses atmospheric water immediately into the reagent.

Protocol:

-

Acclimatization: Remove vial from freezer. Place in a desiccator. Allow to warm to Room Temperature (RT) for 30 minutes before opening.

-

Visual Check: Liquid should be clear/colorless to pale yellow. Turbidity or fuming indicates hydrolysis.

-

Inert Transfer: Use positive pressure techniques (balloon or Schlenk line) to withdraw liquid.

Figure 2: Acclimatization workflow to prevent condensation-induced degradation.

Solvent Compatibility Matrix

When using this reagent in synthesis (e.g., sulfonylation of amines), solvent choice is critical.[1]

| Solvent | Compatibility | Notes |

| DCM (Dichloromethane) | Excellent | Preferred solvent. High solubility, easily dried. |

| THF (Tetrahydrofuran) | Good | Must be distilled/stabilized. Peroxides can initiate radical degradation. |

| DMF/DMSO | Caution | Risk of Exotherm. Polar aprotic solvents can accelerate nucleophilic attack. DMSO can react violently with some acid chlorides/sulfonyl chlorides at high temps. |

| Alcohols (MeOH/EtOH) | Incompatible | Will react immediately to form sulfonate esters (solvolysis). |

| Water | Incompatible | Immediate hydrolysis. |

Part 3: Quality Control & Analytics

Before committing valuable biological payloads (e.g., proteins, complex amines) to a reaction with this linker, validate its integrity.

Rapid QC Method: NMR

The chemical shift of the methylene group adjacent to the sulfonyl chloride is diagnostic.

-

Intact Reagent: Triplet at ~3.6 - 3.8 ppm (

). -

Hydrolyzed Product: Shift moves upfield to ~3.0 - 3.2 ppm (

). -

Solvent: Use

(ensure it is acid-free; filter through basic alumina if unsure).

Titration (Functional Purity)

For GMP applications, a "hydrolyzable chloride" titration is recommended.

-

Aliquot reagent into excess water (hydrolysis).

-

Titrate the liberated HCl with standardized NaOH using phenolphthalein.

-

Compare against theoretical molecular weight.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543232, Ethyl 6-(chlorocarbonyl)hexanoate (Analogous Reactivity). Retrieved from [Link]

- King, J. F., et al. (1984).Hydrolysis mechanisms of aliphatic sulfonyl chlorides. Journal of the American Chemical Society.

- Sigma-Aldrich.Handling and Storage of Moisture-Sensitive Reagents (Technical Bulletin AL-134). (General protocols for handling acid/sulfonyl halides).

Sources

Technical Guide: The Chlorosulfonyl Functional Group in Bioconjugation

Executive Summary

The chlorosulfonyl group (

This guide dissects the mechanistic behavior of sulfonyl chlorides, providing a self-validating framework for their application in protein labeling and crosslinking. It addresses the critical balance between nucleophilic attack and hydrolysis, offering protocols optimized for yield and protein integrity.

Mechanistic Foundations: The Electrophilic Sulfur

The reactivity of the chlorosulfonyl group is driven by the highly electrophilic sulfur atom, which is electron-deficient due to the inductive effects of two oxygen atoms and the chlorine leaving group.

The Reaction Pathway

Unlike carbonyl chemistry (which passes through a tetrahedral intermediate), nucleophilic substitution at the sulfonyl center typically proceeds via a concerted

-

Nucleophilic Attack: The unprotonated primary amine (

) attacks the sulfur center. -

Transition State: A pentacoordinate transition state forms where the amine and chlorine are roughly apical.

-

Elimination: The chloride ion (

) is expelled, and the proton is removed by a base, yielding a stable sulfonamide bond.

The Stability Advantage

The resulting sulfonamide bond is the defining feature of this chemistry. Unlike amides (from NHS esters) or thioethers (from maleimides), sulfonamides are exceptionally resistant to acid/base hydrolysis and enzymatic degradation.

Figure 1: The reaction pathway of sulfonyl chloride with a primary amine, highlighting the transition from electrophilic activation to the stable sulfonamide bond.

The Bioconjugation Landscape: Selectivity & Competition

Target Residues

-

Lysine (

-amine): The primary target. However, with a -

N-Terminus (

-amine): With a lower -

Tyrosine/Histidine: Sulfonyl chlorides can react with phenolic hydroxyls (Tyrosine) or imidazole rings (Histidine). These bonds are unstable and can often be reversed with hydroxylamine, leaving the stable sulfonamide intact.

The Hydrolysis Challenge

Water is the enemy. Sulfonyl chlorides hydrolyze rapidly in aqueous buffers to form sulfonic acids (

-

The Paradox: High pH is required to deprotonate the lysine (making it nucleophilic), but high pH also accelerates the hydrolysis of the sulfonyl chloride reagent.

-

The Solution: Use a vast molar excess of reagent and a "Goldilocks" pH (typically 9.0–10.0) where aminolysis outcompetes hydrolysis.

Comparative Analysis

| Feature | Sulfonyl Chloride ( | NHS Ester ( | Isothiocyanate ( |

| Bond Type | Sulfonamide | Amide | Thiourea |

| Bond Stability | Extreme (Acid/Base resistant) | High (Physiological stable) | High (Edman degradation susceptible) |

| Reactivity pH | 9.0 – 10.0 | 7.2 – 8.5 | 9.0 – 9.5 |

| Hydrolysis Rate | Fast (requires organic solvent) | Moderate | Slow |

| Solubility | Low (Hydrophobic) | Variable (Sulfo-NHS is soluble) | Low |

Strategic Reagents

Two primary classes of reagents utilize this chemistry in modern applications:

-

Dansyl Chloride: A fluorogenic reagent that is non-fluorescent until reacted with an amine. Used for N-terminal protein sequencing and fluorescent labeling.[1]

-

Texas Red Sulfonyl Chloride: A long-wavelength fluorophore.[2] The sulfonyl chloride version is preferred over the NHS ester when the conjugate must withstand harsh downstream processing.

Experimental Protocol: High-Fidelity Labeling

Standard Operating Procedure for labeling a protein (e.g., IgG) with Dansyl Chloride.

Reagent Preparation

-

Buffer A (Reaction Buffer): 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0 – 9.5. Note: Do not use Tris or Glycine, as they contain amines that will scavenge the reagent.

-

Reagent Stock: Dissolve Dansyl Chloride in anhydrous DMF or Acetonitrile at 10 mg/mL. Prepare immediately before use; do not store.

The Workflow

-

Buffer Exchange: Dialyze or desalting-column the protein into Buffer A . Adjust protein concentration to 2–10 mg/mL.

-

Reagent Addition: While stirring the protein solution, slowly add the Reagent Stock.

-

Stoichiometry: Use a 10-20 fold molar excess of dye to protein.

-

Solvent Limit: Keep the final volume of organic solvent < 10% to prevent protein precipitation.

-

-

Incubation: Incubate at 4°C for 8–12 hours or Room Temperature for 1 hour .

-

Why cold? Lower temperatures slow down hydrolysis more than they slow down aminolysis, potentially improving efficiency for labile proteins.

-

-

Quenching: Add 0.1 volume of 1.5 M Hydroxylamine (pH 8.5) or Ammonium Chloride. Incubate for 30 mins. This stops the reaction and reverses unstable Tyrosine-O-sulfonates.

-

Purification: Remove excess hydrolyzed dye via Gel Filtration (Sephadex G-25) or extensive dialysis against PBS.

Figure 2: Step-by-step workflow for sulfonyl chloride bioconjugation, ensuring pH control and solvent compatibility.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check these parameters:

-

Precipitation: If the protein precipitates upon adding the reagent, the organic solvent concentration is too high or the labeling density has rendered the protein hydrophobic.

-

Fix: Reduce reagent excess or switch to a sulfonated (water-soluble) analog if available.

-

-

Low Labeling Efficiency:

-

Check pH: If pH < 9.0, Lysines are protonated (

) and unreactive. -

Check Buffer: Ensure no amine-containing buffers (Tris, Glycine) were used.

-

Check Reagent: Sulfonyl chlorides degrade to sulfonic acids in moist air. Verify reagent quality by TLC or melting point before use.

-

-

Over-Labeling: Loss of protein activity.

-

Fix: Reduce molar excess from 20x to 5x. Perform a time-course experiment (10, 30, 60 mins) to find the optimal window.

-

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on bioconjugation chemistries, including sulfonyl chlorides).

-

Thermo Fisher Scientific. Amine-Reactive Probes: Sulfonyl Chlorides. Technical Guide. (Detailed protocols for Texas Red and Dansyl Chloride).

-

Haugland, R. P. (2005). Coupling of Monoclonal Antibodies with Fluorophores. Methods in Molecular Biology. (Discusses the stability advantages of sulfonamides over NHS esters).

-

Walker, J. M. (2002). The Dansyl Method for Identifying N-Terminal Amino Acids. The Protein Protocols Handbook. (Classic protocol for N-terminal analysis using sulfonyl chloride chemistry).

-

MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (Recent investigation into pH optimization and hydrolysis rates).

Sources

Ethyl 6-(chlorosulfonyl)hexanoate CAS number and molecular weight

CAS Number: 319452-62-5 Molecular Weight: 242.72 g/mol [1][2][3][4]

Executive Technical Summary

Ethyl 6-(chlorosulfonyl)hexanoate is a bifunctional aliphatic building block characterized by a terminal sulfonyl chloride electrophile and a distal ethyl ester.[1] Its primary utility lies in medicinal chemistry and bioconjugation, where it serves as a robust "linker" reagent.[1] The sulfonyl chloride moiety reacts rapidly with primary and secondary amines to form stable sulfonamides—a pharmacophore critical in histone deacetylase (HDAC) inhibitors and proteolytic targeting chimeras (PROTACs).[1]

Unlike simple alkyl halides, the sulfonyl chloride group provides an orthogonal reactivity profile to the ester, allowing for sequential functionalization without the need for immediate protecting group manipulations.[1]

Physicochemical Profile[1][3][5][6][7]

| Property | Data |

| CAS Number | 319452-62-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₅ClO₄S |

| Molecular Weight | 242.72 g/mol |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| Reactivity | Electrophilic (Sulfonyl chloride); Moisture Sensitive |

| Storage | < -20°C, under inert atmosphere (Ar/N₂) |

Mechanistic Utility in Drug Design

The strategic value of this compound lies in its ability to introduce a hexanoate linker via a sulfonamide bond .[1]

The Sulfonamide Advantage

In drug discovery, sulfonamides are preferred over amides in specific contexts due to their:

-

Metabolic Stability: Sulfonamides are generally more resistant to proteolytic cleavage than carboxamides.[1]

-

Hydrogen Bonding Geometry: The tetrahedral geometry of the sulfonyl group places the N-H and O atoms in a distinct spatial arrangement, often exploiting unique binding pockets (e.g., the zinc-binding domain in HDACs).[1]

Application Workflow: HDAC Inhibitors

Research indicates this compound is a key intermediate in synthesizing HDAC inhibitors.[1] The sulfonyl chloride reacts with a hydrophobic amine (the "cap" group), while the ethyl ester is subsequently hydrolyzed and converted into a hydroxamic acid (the zinc-binding group).[1]

Figure 1: Strategic incorporation of this compound in HDAC inhibitor synthesis.

Synthesis & Manufacturing Protocol

Note: this compound is moisture-sensitive.[1] All reactions described below must be performed under an inert atmosphere (Nitrogen or Argon).

Retrosynthetic Logic

Direct chlorosulfonation of ethyl hexanoate is often non-regioselective.[1] The industry-standard approach involves a two-step sequence:

-

Nucleophilic Substitution: Converting Ethyl 6-bromohexanoate to the sodium sulfonate salt using sodium sulfite (Strecker reaction).[1]

-

Chlorination: Converting the sulfonate salt to the sulfonyl chloride using Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂).[1]

Step-by-Step Protocol

Step 1: Synthesis of Sodium 6-ethoxy-6-oxohexane-1-sulfonate[1]

-

Reagents: Ethyl 6-bromohexanoate (1.0 equiv), Sodium Sulfite (Na₂SO₃, 1.5 equiv), Ethanol/Water (1:1 v/v).[1]

-

Procedure:

-

Dissolve Ethyl 6-bromohexanoate in the EtOH/Water mixture.[1]

-

Add Na₂SO₃ and reflux the mixture for 4–6 hours.

-

Monitor consumption of the bromide by TLC.[1]

-

Concentrate the mixture in vacuo to remove ethanol.[1]

-

The product (sodium sulfonate salt) may precipitate or can be isolated by salting out.[1] Dry thoroughly under high vacuum (P₂O₅ trap recommended) as water interferes with the next step.[1]

-

Step 2: Conversion to this compound[1]

-

Reagents: Sodium 6-ethoxy-6-oxohexane-1-sulfonate (dried), Phosphorus Pentachloride (PCl₅, 1.1 equiv), Anhydrous DCM or Toluene.[1]

-

Procedure:

-

Suspend the dry sodium sulfonate salt in anhydrous DCM at 0°C.

-

Add PCl₅ portion-wise (Caution: Exothermic, HCl gas evolution).[1]

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Workup: Pour the mixture onto crushed ice (rapidly) to quench excess PCl₅, then immediately extract with DCM.

-

Purification: Wash the organic layer with cold water and brine.[1] Dry over MgSO₄.[1]

-

Isolation: Concentrate in vacuo to yield the crude sulfonyl chloride as a yellow oil.[1] It is typically used immediately without further purification due to instability.[1]

-

Figure 2: Synthetic route from the bromo-ester precursor.[1]

Handling & Stability Validation

Critical Warning: Sulfonyl chlorides are potent electrophiles and lachrymators.[1] They hydrolyze rapidly in moist air to form sulfonic acids and HCl.[1]

Stability Checks (Self-Validating Protocol)

Before using this reagent in a precious coupling reaction, validate its integrity:

-

Visual Inspection: The compound should be a clear oil.[1] Turbidity or white precipitate indicates hydrolysis (formation of sulfonic acid).[1]

-

TLC Test: Run a TLC (Hexane/EtOAc). The sulfonyl chloride is less polar than the hydrolyzed sulfonic acid (which stays at the baseline).[1]

-

Derivatization Test: Take a small aliquot (10 mg) and treat with excess benzylamine in DCM. Check by LC-MS for the formation of the benzyl-sulfonamide adduct (MW = Product + 107 - 35.5).[1] If only the sulfonic acid mass is seen, the reagent is degraded.[1]

Storage Conditions

-

Temperature: -20°C.

-

Atmosphere: Store under Argon.

-

Container: Glass vial with a Teflon-lined cap, sealed with Parafilm.[1]

References

-

Sigma-Aldrich. this compound Product Page. Merck KGaA.[1] Link

-

Watkins, C. et al. (2002).[1] Carbamic acid compounds comprising a sulfonamide linkage as HDAC inhibitors. WO Patent 2002030879A2.[1] Link

-

Vaughan, K. et al. (2007).[1] Histone Deacetylase Inhibitors for the Treatment of Cancer and Psoriasis. US Patent Application 2007/0004806.[1][5] Link

-

PubChem. this compound Compound Summary. National Library of Medicine.[1] Link

Sources

- 1. Buy 1-(Prop-2-en-1-yl)thian-1-ium perchlorate | 62161-86-8 [smolecule.com]

- 2. Ethyl 6-(Chlorosulfonyl)Hexanoate_319452-62-5_E941098_ãè±èæ ååç½ã [gjbzwz.com]

- 3. Ethyl hexane | Sigma-Aldrich [sigmaaldrich.com]

- 4. Chlorosulfonyl | Sigma-Aldrich [sigmaaldrich.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Solubility of Ethyl 6-(chlorosulfonyl)hexanoate in different solvents

Title: Technical Guide: Solubility & Solvent Compatibility of Ethyl 6-(chlorosulfonyl)hexanoate CAS: 319452-62-5 Molecular Formula: C₈H₁₅ClO₄S Molecular Weight: 242.72 g/mol [1]

Part 1: Executive Summary & Chemical Identity

This compound is a bifunctional aliphatic building block featuring a lipophilic ethyl ester and a highly reactive sulfonyl chloride moiety. Primarily utilized in the synthesis of histone deacetylase (HDAC) inhibitors and proteolysis-targeting chimeras (PROTACs), its handling requires a rigorous understanding of solubility versus stability .

Unlike simple organic solids where solubility is a static physical property, the "solubility" of this compound is dynamically linked to its chemical reactivity. In protic solvents (water, alcohols, amines), it undergoes rapid solvolysis. Therefore, solvent selection must be governed by the Principle of Inertness rather than mere dissolution capacity.

Physical State: Colorless to pale yellow oil [1]. Key Reactivity: Electrophilic attack at the sulfur atom; susceptible to hydrolysis and alcoholysis.

Part 2: Solvent Compatibility & Solubility Profile

The following data categorizes solvents based on their thermodynamic ability to dissolve the compound and their kinetic influence on its stability.

Table 1: Solubility and Stability Matrix

| Solvent Class | Specific Solvent | Solubility Status | Stability | Operational Recommendation |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent | Preferred for reaction and storage. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | Excellent | Ideal for high-temperature functionalization. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Good | Suitable for extraction; ensure solvent is anhydrous to prevent hydrolysis. |

| Ethers | THF, 1,4-Dioxane, MTBE | High | Good | Use anhydrous/inhibitor-free grades. Peroxides may initiate radical decomposition. |

| Polar Aprotic | Acetonitrile (MeCN) | High | Moderate | Good for polar reactions; must be strictly dry. |

| Polar Aprotic (Nucleophilic) | DMSO, DMF, DMAc | High | Poor | Avoid. Risk of decomposition or side reactions (e.g., Pummerer-like or Vilsmeier type) [2]. |

| Protic Solvents | Water, Methanol, Ethanol | Immiscible / Reacts | Unstable | Strictly Avoid. Causes rapid hydrolysis to sulfonic acid or solvolysis to sulfonate esters. |

| Alkanes | Hexane, Heptane | Low to Moderate | Excellent | Useful for precipitation/purification of derivatives, but poor for initial dissolution. |

Part 3: Mechanistic Insights & Reactivity[2]

The Solvolysis Trap

Researchers often mistake the disappearance of the oil in methanol or water as "dissolution." In reality, this is a chemical transformation.

-

In Water: The sulfonyl chloride (-SO₂Cl) hydrolyzes to the sulfonic acid (-SO₃H) and HCl. The resulting acid is water-soluble, giving the false appearance of solubility.

-

In Alcohols: Reaction with ROH yields the sulfonate ester (-SO₃R), effectively capping the reactive site intended for further chemistry.

Mechanism:

The sulfur atom in the sulfonyl group is highly electrophilic (

Part 4: Experimental Protocols

Protocol A: Solubility & Stability Verification (NMR)

Use this protocol to verify if a solvent batch is dry enough for use.

-

Preparation : Dissolve 10 mg of this compound in 0.6 mL of the deuterated solvent (e.g., CDCl₃ or Toluene-

). -

Acquisition : Acquire a

H NMR spectrum immediately ( -

Diagnostic Peak : Monitor the triplet corresponding to the

protons (typically -

Check :

-

Intact : Sharp triplet at expected shift.

-

Hydrolyzed : Shift upfield (lower ppm) indicating

formation. -

Esterified : Appearance of alkoxy signals if alcohol contamination is present.

-

Protocol B: Quenching & Workup

Since the compound is an oil, standard crystallization is difficult. Liquid-Liquid Extraction (LLE) is standard.

-

Quenching : Do not quench unreacted sulfonyl chloride directly with water if the product is sensitive to acid. Use a buffered solution (sat. NaHCO₃).[2]

-

Extraction :

-

Concentration : Rotary evaporate at

to avoid thermal decomposition.

Part 5: Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended operational phase.

Figure 1: Decision tree for selecting solvents based on application, emphasizing the exclusion of protic and reactive polar solvents.

References

- Google Patents. Carbamic acid compounds comprising a sulfonamide linkage as HDAC inhibitors. WO2002030879A2.

-

PubChem.[4] this compound Compound Summary. Available at: [Link]

Sources

Methodological & Application

Technical Application Note: Site-Specific Lysine Modification using Ethyl 6-(chlorosulfonyl)hexanoate

Abstract & Scientific Rationale

This guide details the protocol for covalently modifying protein lysine residues and N-terminal amines using Ethyl 6-(chlorosulfonyl)hexanoate . Unlike common N-hydroxysuccinimide (NHS) esters, this reagent utilizes a sulfonyl chloride functional group to form an exceptionally stable sulfonamide bond.

Why use this reagent?

-

Bond Stability: Sulfonamide bonds are highly resistant to hydrolysis and enzymatic degradation, offering superior stability compared to amide linkages formed by NHS esters.

-

Bifunctional Potential: The molecule introduces a C6-alkyl spacer terminated by an ethyl ester . This ester serves as a "masked" carboxylate, which can be retained to increase surface hydrophobicity or hydrolyzed (chemically or enzymatically) to generate a free carboxylic acid for secondary conjugation (e.g., via EDC/NHS chemistry).

-

Linker Flexibility: The hexanoate chain provides a 6-carbon spacer, reducing steric hindrance for downstream interactions.

Mechanism of Action

The reaction proceeds via nucleophilic attack of the deprotonated primary amine (protein lysine

Key Chemical Considerations:

-

Selectivity: Sulfonyl chlorides react primarily with amines (

). However, they can also react with histidine (imidazoles) and tyrosine (phenols) at high pH.[1] -

Hydrolysis: The sulfonyl chloride moiety is moisture-sensitive and competes with water. Rapid mixing and anhydrous stock preparation are critical.

-

pH Dependency: The reaction requires the amine to be unprotonated. A pH of 9.0–9.5 is optimal to ensure lysine reactivity (

) while minimizing rapid hydrolysis of the reagent before conjugation.

Reaction Pathway Diagram[2]

Figure 1: Nucleophilic substitution mechanism forming the sulfonamide linkage.

Materials & Equipment

Reagents

| Component | Specification | Storage |

| This compound | >95% Purity, Anhydrous | -20°C, Desiccated |

| Conjugation Buffer | 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0 | 4°C |

| Solvent | Anhydrous DMF (Dimethylformamide) or Dry Acetonitrile | RT, Sealed |

| Quenching Buffer | 1.0 M Tris-HCl, pH 8.0 | RT |

| Purification | Zeba™ Spin Desalting Columns (7K MWCO) or Dialysis Cassette | 4°C |

Critical Constraints

-

NO AMINE BUFFERS: Do not use Tris, Glycine, or Ammonium salts in the conjugation step. They will compete with the protein for the reagent.

-

NO DMSO: While often used for NHS esters, DMSO can react with sulfonyl chlorides. Use DMF.

Experimental Protocol

Phase 1: Protein Preparation

-

Buffer Exchange: Ensure the protein is in 0.1 M Sodium Carbonate, pH 9.0 .

-

Why? Most commercial proteins are lyophilized in PBS (pH 7.4) or Tris. At pH 7.4, lysine reactivity is low. Tris must be removed entirely.

-

Method: Use a desalting column equilibrated with the Carbonate buffer.

-

-

Concentration: Adjust protein concentration to 2–10 mg/mL .

-

Note: Higher concentrations improve labeling efficiency by favoring the bimolecular reaction over hydrolysis.

-

Phase 2: Reagent Preparation (Just-in-Time)

-

Equilibrate the this compound vial to room temperature before opening to prevent condensation.

-

Prepare a 10 mg/mL stock solution in anhydrous DMF.

-

Calculation: MW

242.72 g/mol . -

Stability:Use immediately. Sulfonyl chlorides degrade rapidly in solution. Do not store this stock.

-

Phase 3: Conjugation Reaction

-

Calculate Stoichiometry: Determine the molar excess of reagent needed.

-

Standard Challenge Ratio: 10x to 20x molar excess over protein.

-

Formula:

-

-

Addition: While gently vortexing the protein solution, add the reagent stock dropwise.

-

Limit: Do not exceed 10% v/v organic solvent in the final mixture to prevent protein precipitation.

-

-

Incubation: Incubate for 1 hour on ice (4°C) or 30 minutes at Room Temperature.

-

Expert Tip: Reaction on ice is preferred for sulfonyl chlorides to slow down the hydrolysis of the chloride group, effectively extending the "active" window of the reagent.

-

Phase 4: Quenching & Purification

-

Quench: Add 1.0 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

-

Purification: Remove excess reagent and hydrolyzed byproducts using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis against PBS (or your target storage buffer).

Validation & QC (Self-Validating System)

Since this compound is non-chromogenic (it does not fluoresce or absorb strongly in the visible spectrum), standard UV-Vis quantification (A280) only measures protein recovery, not labeling efficiency.

Recommended Method: Intact Mass Spectrometry (LC-MS)

-

Expected Mass Shift: +206.07 Da per label attached.

-

Calculation: Reagent MW (242.72) - HCl (36.46) = Added Mass (~206.26 Da).

-

-

Success Metric: Observe a "ladder" of peaks separated by ~206 Da in the deconvoluted mass spectrum.

Validation Workflow Diagram

Figure 2: Step-by-step conjugation and validation workflow.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Labeling Observed (MS) | Hydrolysis of reagent | Ensure DMF is anhydrous. Do not store stock. Use fresh reagent. |

| Precipitation | Solvent concentration too high | Keep DMF < 10% final volume. Add reagent slower.[3] |

| Low Efficiency | pH too low | Verify buffer pH is 9.0. Ensure no amine buffers (Tris) are present.[4] |

| Over-labeling (Protein inactive) | Stoichiometry too high | Reduce molar excess from 20x to 5x or 10x. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Sulfonyl Halides and Sulfonamide formation).

-

Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol (Sulfonyl Chlorides).

-

Banks, P. et al. (2020).[5] Impact of Buffer Formulation on Protein Labeling Efficiency. Bioconjugate Chemistry. (General reference for pH dependency of amine acylation).

-

PubChem. this compound Compound Summary.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes | Radboud University [ru.nl]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Ethyl 6-(chlorosulfonyl)hexanoate for cross-linking protein complexes

Application Note: Targeted Protein Complex Cross-Linking via Ethyl 6-(chlorosulfonyl)hexanoate (ECS-H)

Executive Summary

This technical guide details the application of This compound (ECS-H) as a specialized heterobifunctional reagent for the stepwise cross-linking of protein complexes. Unlike standard homobifunctional N-hydroxysuccinimide (NHS) esters (e.g., DSS, BS3) which react simultaneously and randomly, ECS-H enables a controlled, sequential conjugation strategy .

The molecule features two distinct reactive termini:[1][2]

-

Chlorosulfonyl Group (

): A highly reactive electrophile that rapidly forms stable sulfonamide bonds with primary amines (Lysine, N-terminus) or sulfonate esters with hydroxyls (Serine, Threonine, Tyrosine) under basic conditions. -

Ethyl Ester Group (

): A latent functional group that remains inert during the initial labeling, preventing uncontrolled polymerization. It can subsequently be hydrolyzed and activated to cross-link a second partner.[3]

This protocol is optimized for researchers requiring directed cross-linking , such as antibody-drug conjugation (ADC) precursors, surface immobilization, or mapping protein-protein interactions (PPIs) where one binding partner must be modified prior to complex assembly.

Chemical Mechanism & Rationale

The utility of ECS-H lies in the differential reactivity of its termini. The formation of a sulfonamide bond is chemically distinct from the typical amide bond formed by NHS esters. Sulfonamides are exceptionally stable against hydrolysis and proteolysis, providing a robust linkage for structural biology applications.

Reaction Logic

-

Step 1 (Chemoselective Labeling): The sulfonyl chloride reacts with nucleophilic residues on "Protein A" at pH 8.5–9.5. The ethyl ester remains intact.

-

Step 2 (Unmasking): The ethyl ester is hydrolyzed (chemically or enzymatically) to a carboxylic acid.

-